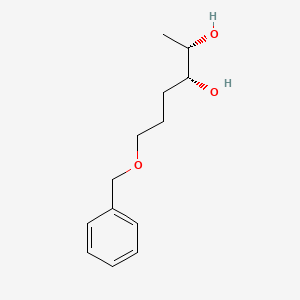

(2S,3R)-6-(Benzyloxy)hexane-2,3-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918819-03-1 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

(2S,3R)-6-phenylmethoxyhexane-2,3-diol |

InChI |

InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13+/m0/s1 |

InChI Key |

DFVIWPLFSQHCHX-WCQYABFASA-N |

Isomeric SMILES |

C[C@@H]([C@@H](CCCOCC1=CC=CC=C1)O)O |

Canonical SMILES |

CC(C(CCCOCC1=CC=CC=C1)O)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 2s,3r 6 Benzyloxy Hexane 2,3 Diol

Chemoenzymatic and Biocatalytic Approaches to (2S,3R)-6-(Benzyloxy)hexane-2,3-diol

Chemoenzymatic and biocatalytic methods offer powerful tools for the synthesis of chiral molecules, leveraging the high selectivity and mild reaction conditions of enzymes. These approaches can provide access to enantiomerically pure compounds that are often challenging to obtain through traditional chemical synthesis.

Enzymatic Reduction of Precursor Ketones and Diketones to Diols

The enzymatic reduction of prochiral ketones and diketones is a well-established method for the synthesis of chiral alcohols and diols. This approach relies on the use of oxidoreductases, which exhibit high stereoselectivity in the delivery of a hydride equivalent to a carbonyl group. For the synthesis of this compound, a potential precursor would be 6-(benzyloxy)-2,3-hexanedione or a related hydroxy ketone.

While a specific enzymatic reduction to yield this compound is not extensively documented in readily available literature, the principle can be illustrated by the enzymatic reduction of similar substrates. For instance, diketoreductases have been successfully employed for the stereoselective reduction of related dicarbonyl compounds. One notable example is the reduction of ethyl-6-(benzyloxy)-3,5-dioxohexanoate, a substrate bearing a similar benzyloxy-terminated alkyl chain. A recombinant diketoreductase from Acinetobacter baylyi ATCC 33305 has been shown to stereoselectively reduce this diketone to ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxy-hexanoate with excellent diastereoselectivity (de >99.5%) and enantioselectivity (ee >99.5%). This transformation highlights the potential of using a two-step enzymatic reduction of a corresponding diketone precursor to access the desired (2S,3R)-diol, where different enzymes or a single enzyme with broad substrate specificity could control the stereochemistry at each carbonyl.

The general strategy would involve the screening of a library of alcohol dehydrogenases or ketoreductases from various microbial sources (e.g., Saccharomyces cerevisiae, Candida species) to identify an enzyme capable of reducing the diketone or hydroxy ketone precursor with the desired (2S,3R) stereochemistry. The reaction typically employs a cofactor, such as NADH or NADPH, which can be regenerated in situ using a coupled enzyme system (e.g., glucose dehydrogenase with glucose as a sacrificial substrate) to enhance the economic feasibility of the process.

Table 1: Examples of Enzymatic Reduction of Ketones to Chiral Diols This table is illustrative of the general methodology and does not represent the specific synthesis of this compound.

| Enzyme Source | Substrate | Product | Stereoselectivity |

| Acinetobacter baylyi | Ethyl-6-(benzyloxy)-3,5-dioxohexanoate | Ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxy-hexanoate | de >99.5%, ee >99.5% |

| Saccharomyces cerevisiae | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | (6R)-levodione | 95.5% ee |

| Corynebacterium aquaticum | (6R)-levodione | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | 94% ee |

Biocatalytic Hydroxylation for Stereospecific Diol Formation

Biocatalytic hydroxylation, mediated by enzymes such as cytochrome P450 monooxygenases, offers a direct approach to introduce hydroxyl groups into unactivated C-H bonds with high regio- and stereoselectivity. In the context of synthesizing this compound, a potential strategy would involve the dihydroxylation of a suitable precursor, such as 6-(benzyloxy)-2-hexene or even 6-(benzyloxy)hexane.

While direct biocatalytic dihydroxylation of an alkene to a vicinal diol is a known transformation, the specific application to 6-(benzyloxy)-2-hexene to yield the (2S,3R) stereoisomer would require the identification of a highly specific enzyme. More commonly, P450 enzymes are used for the hydroxylation of alkanes and benzylic positions. For instance, engineered P450BM3 variants have been shown to catalyze the ortho-hydroxylation of monosubstituted benzenes and the benzylic hydroxylation of various substrates. Although not a direct route to the target diol, this demonstrates the potential of biocatalysis to functionalize specific positions in a molecule.

A hypothetical biocatalytic route to this compound could involve a two-step process: first, a monooxygenase could introduce a hydroxyl group at either the C2 or C3 position of 6-(benzyloxy)hexane with specific stereochemistry. A second, different monooxygenase could then introduce the second hydroxyl group with the desired relative and absolute stereochemistry. However, controlling the stereochemistry of two sequential hydroxylation reactions presents a significant challenge.

Three-Component Stereoselective Enzymatic Syntheses of Benzyloxy-Substituted Amino-Diols and Polyols

Recent advances in biocatalysis have led to the development of multi-enzyme cascade reactions for the synthesis of complex molecules from simple starting materials. A three-component enzymatic synthesis approach, while not directly yielding this compound, provides a powerful illustration of how enzymes can be combined to create multiple stereocenters in a single process.

A notable example is the synthesis of amino-diols and amino-polyols using a combination of a D-fructose-6-phosphate aldolase (B8822740) (FSA) and an imine reductase (IRED). In this strategy, an aldehyde, a hydroxy ketone, and an amine are combined in a two-step, one-pot reaction. The FSA catalyzes the aldol (B89426) addition of the hydroxy ketone to the aldehyde, creating a dihydroxy ketone intermediate. Subsequently, the IRED catalyzes the reductive amination of the intermediate with the amine to produce the final amino-diol or amino-polyol.

For instance, using 2-(benzyloxy)acetaldehyde (B24188) as the aldehyde component, hydroxyacetone (B41140) as the donor, and cyclopropylamine (B47189) as the amine, a (3S,4R)-5-(benzyloxy)-3,4-dihydroxypentan-2-one intermediate is formed, which then undergoes reductive amination to yield the corresponding amino-diol. researchgate.net This methodology demonstrates the feasibility of constructing benzyloxy-substituted polyhydroxylated compounds with high stereoselectivity using enzymatic cascades. While this specific example leads to an amino-diol, the underlying principle of using aldolases to create vicinal diol moieties could potentially be adapted for the synthesis of this compound from appropriate precursors.

Asymmetric Catalytic Syntheses of this compound

Asymmetric catalysis provides a highly efficient and versatile platform for the synthesis of enantiomerically enriched compounds. For the preparation of this compound, two prominent methods are the Sharpless asymmetric dihydroxylation and metal-catalyzed stereoselective epoxidation followed by ring opening.

Sharpless Asymmetric Dihydroxylation and its Diastereoselective Applications

The Sharpless asymmetric dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgorganic-chemistry.org The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the double bond. The commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric reoxidant (potassium ferricyanide), and the chiral ligand ((DHQ)2PHAL for AD-mix-α and (DHQD)2PHAL for AD-mix-β), providing a convenient and predictable method for obtaining diols with high enantiomeric excess. wikipedia.org

For the synthesis of this compound, the logical precursor is 6-(benzyloxy)-1-hexene. The stereochemical outcome of the Sharpless AD is highly predictable based on the substitution pattern of the alkene and the choice of the AD-mix. According to the mnemonic device for Sharpless asymmetric dihydroxylation, the use of AD-mix-α with a terminal alkene such as 6-(benzyloxy)-1-hexene would be expected to yield the (S)-diol at the newly formed stereocenter, which in this case would be the (2S,3R)-diol. Conversely, the use of AD-mix-β would lead to the (2R,3S)-enantiomer.

The reaction is typically carried out in a biphasic solvent system of tert-butanol (B103910) and water at low temperatures. The enantioselectivity of the reaction is generally high for a wide range of substrates.

Table 2: Predicted Outcome of Sharpless Asymmetric Dihydroxylation of 6-(Benzyloxy)-1-hexene This table is based on the established mnemonic for the Sharpless Asymmetric Dihydroxylation.

| Substrate | Reagent | Predicted Product |

| 6-(Benzyloxy)-1-hexene | AD-mix-α | This compound |

| 6-(Benzyloxy)-1-hexene | AD-mix-β | (2R,3S)-6-(Benzyloxy)hexane-2,3-diol |

Metal-Catalyzed Stereoselective Epoxidation and Subsequent Ring Opening

An alternative asymmetric catalytic approach to this compound involves a two-step sequence: the stereoselective epoxidation of 6-(benzyloxy)-1-hexene followed by the regioselective and stereospecific ring-opening of the resulting epoxide.

The key step in this sequence is the enantioselective epoxidation of the alkene. A variety of metal-based catalytic systems have been developed for this purpose, with the Sharpless asymmetric epoxidation of allylic alcohols being a landmark example. For non-allylic alkenes such as 6-(benzyloxy)-1-hexene, other catalytic systems, for example, those based on manganese-salen complexes (Jacobsen-Katsuki epoxidation) or chiral ketones (Shi epoxidation), can be employed to achieve high enantioselectivity.

The regioselectivity of the epoxide ring-opening can be influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom. libretexts.org Under acidic conditions, the regioselectivity can be more complex, with the nucleophile attacking the more substituted carbon atom due to the development of partial positive charge. libretexts.org

Other Transition Metal-Catalyzed Stereoselective Routes

Beyond the well-established Sharpless asymmetric dihydroxylation, other transition metal-catalyzed methods offer powerful alternatives for the stereoselective synthesis of vicinal diols. Ruthenium, rhodium, and iridium complexes have emerged as versatile catalysts capable of effecting a range of transformations that can lead to the desired (2S,3R) stereochemistry.

Ruthenium-catalyzed syn-dihydroxylation of alkenes presents a viable, albeit less common, alternative to osmium-based methods. elsevierpure.com Typically employing a ruthenium salt like RuCl₃ in the presence of a co-oxidant such as sodium periodate (B1199274) (NaIO₄), these systems can achieve cis-dihydroxylation of a variety of alkenes. elsevierpure.com While the development of chiral ligands for ruthenium-catalyzed asymmetric dihydroxylation has been explored, achieving high enantioselectivity can be challenging and is highly substrate-dependent. scispace.com For the synthesis of this compound, this would involve the asymmetric dihydroxylation of (E)-6-(benzyloxy)-2-hexene. The choice of a suitable chiral ligand would be critical to control the facial selectivity of the dihydroxylation to favor the desired (2S,3R) diastereomer.

Rhodium catalysts are more commonly associated with asymmetric hydrogenation and hydroformylation reactions. However, their application in the synthesis of chiral diols is also documented, often through multi-step sequences. For instance, rhodium-catalyzed asymmetric isomerization of allylic amines can generate chiral enamines, which can then be converted to chiral aldehydes and subsequently to diols. nih.gov A potential route to this compound could involve the asymmetric synthesis of a β-branched ester from an allylic amine precursor, which could then be reduced to the target diol. rsc.org

Iridium catalysts have shown remarkable activity in a variety of asymmetric transformations, including the C-C coupling of alcohols. nih.gov Iridium-catalyzed allylation of alcohols can generate homoallylic alcohols with high stereocontrol. nih.gov A strategy for the synthesis of the target diol could involve the iridium-catalyzed reaction of a chiral alcohol with an appropriate allyl partner, followed by oxidative cleavage of the resulting double bond to furnish the diol. The high degree of catalyst-directed diastereoselectivity offered by some iridium systems could be advantageous in setting the desired stereocenters. nih.gov

Table 1: Overview of Other Transition Metal-Catalyzed Routes

| Metal Catalyst | Precursor Example | Key Transformation | Potential for (2S,3R) Stereocontrol |

|---|---|---|---|

| Ruthenium | (E)-6-(Benzyloxy)-2-hexene | Asymmetric Dihydroxylation | Dependent on chiral ligand development |

| Rhodium | Benzyloxy-substituted allylic amine | Asymmetric Isomerization/Functionalization | Multi-step; stereocontrol at multiple stages |

Organocatalytic Approaches for Stereocenter Induction

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Proline and its derivatives are particularly effective catalysts for asymmetric aldol reactions, which can be harnessed to create the vicinal diol motif of this compound. wikipedia.orgnih.govillinois.edu

A plausible organocatalytic route would involve the asymmetric cross-aldol reaction between acetaldehyde (B116499) and 4-(benzyloxy)butanal. In the presence of a chiral organocatalyst like (S)-proline, the reaction would proceed via an enamine intermediate, leading to the formation of a β-hydroxy aldehyde. mdpi.com Subsequent reduction of the aldehyde functionality would yield the desired diol. The stereochemical outcome of the aldol reaction is determined by the catalyst, which directs the facial selectivity of the addition of the enamine to the aldehyde. While proline itself often provides good stereocontrol, various modified proline catalysts have been developed to enhance both the yield and the enantioselectivity of such transformations. acs.org

Another organocatalytic strategy involves the asymmetric epoxidation of an alkene, followed by regioselective ring-opening of the epoxide. For instance, the organocatalytic epoxidation of 6-(benzyloxy)-1-hexene using a chiral ketone or iminium salt catalyst could produce a chiral epoxide. nih.govuni-koeln.de Subsequent hydrolysis of this epoxide under acidic or basic conditions would yield the corresponding 1,2-diol. The challenge in this approach lies in controlling the enantioselectivity of the epoxidation and the regioselectivity of the ring-opening to afford the desired (2S,3R) stereochemistry. Chiral phosphoric acids have also been shown to catalyze asymmetric epoxidations with high stereocontrol. researchgate.net

Table 2: Organocatalytic Strategies for Stereocenter Induction

| Organocatalytic Method | Precursors | Key Intermediate | Stereocontrol Element |

|---|---|---|---|

| Asymmetric Aldol Reaction | Acetaldehyde, 4-(Benzyloxy)butanal | Chiral β-hydroxy aldehyde | Chiral amine catalyst (e.g., proline) |

Chiral Pool-Based Synthesis of this compound

The chiral pool provides access to enantiomerically pure starting materials derived from nature, which can be elaborated into more complex target molecules. Carbohydrates are particularly attractive starting materials for the synthesis of polyhydroxylated compounds due to their inherent stereochemistry.

Derivation from Chiral Natural Products or Commercial Chiral Auxiliaries

D-mannitol, a readily available sugar alcohol, possesses the requisite (2R,3R) stereochemistry at two of its carbons, which corresponds to the desired stereochemistry at C2 and C3 of the target molecule after appropriate manipulation. A synthetic sequence starting from D-mannitol could involve the protection of the hydroxyl groups, followed by selective cleavage of the carbon backbone to yield a C6 fragment with the correct stereochemical information intact. For instance, regioselective protection and subsequent oxidative cleavage could provide a chiral aldehyde or ketone that serves as a precursor to the hexane (B92381) backbone. researchgate.net The synthesis of C6-tetrazole D-mannose building blocks demonstrates the feasibility of manipulating the C6 position of mannose derivatives. beilstein-archives.orgbeilstein-journals.orgd-nb.info

Diastereoselective Construction of the Hexane Backbone

Once a suitable chiral building block is obtained from the chiral pool, the next critical step is the diastereoselective construction of the remaining part of the hexane backbone. This often relies on substrate-controlled stereoselection, where the existing stereocenter(s) in the molecule direct the stereochemical outcome of subsequent reactions.

For example, a chiral aldehyde derived from D-mannitol can undergo a diastereoselective nucleophilic addition. The addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a chiral α-hydroxy aldehyde can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. bham.ac.uknih.gov By carefully choosing the protecting groups on the hydroxyl functionalities and the reaction conditions, one can favor the formation of the desired (2S,3R) diastereomer. nih.gov For instance, a chelating protecting group in the presence of a Lewis acidic metal can lead to a cyclic transition state, favoring the syn-diol product. Conversely, a bulky, non-chelating protecting group will favor the anti-diol product according to the Felkin-Anh model.

Another approach involves the diastereoselective addition of a vinylzinc reagent to a chiral aldehyde, which can also be highly stereoselective. acs.orgnih.gov The resulting allylic alcohol can then be converted to the target diol through ozonolysis or other oxidative cleavage methods. The stereochemical outcome of such additions can often be controlled by the choice of chiral ligands or auxiliaries.

Table 3: Chiral Pool and Diastereoselective Construction

| Chiral Source | Key Chiral Intermediate | Diastereoselective Reaction | Stereochemical Model |

|---|---|---|---|

| D-Mannitol | Chiral C4 aldehyde | Nucleophilic methylation | Felkin-Anh / Chelation control |

Reactivity and Derivatization Strategies for 2s,3r 6 Benzyloxy Hexane 2,3 Diol

Selective Functionalization of Hydroxyl Groups in (2S,3R)-6-(Benzyloxy)hexane-2,3-diol

The presence of two secondary hydroxyl groups in this compound presents a challenge and an opportunity for selective functionalization. The ability to differentiate between these two groups is crucial for the synthesis of complex molecules.

Chemoselective Protection and Deprotection Strategies (e.g., silylation, acetal (B89532) formation)

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group. For diols like this compound, the formation of cyclic derivatives or the selective protection of one hydroxyl group over the other is a common strategy.

Silylation: Silyl (B83357) ethers are widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal. nih.gov The reactivity of the hydroxyl groups towards silylating agents can be influenced by steric hindrance. The C2-hydroxyl, being closer to the terminal methyl group, may exhibit different reactivity compared to the C3-hydroxyl. Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl). The choice of silyl group and reaction conditions can allow for the selective protection of one hydroxyl group. nih.gov For instance, using a bulky silylating agent might favor the less sterically hindered hydroxyl group. Deprotection of silyl ethers is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions. researchgate.netresearchgate.net

Acetal Formation: The 1,2-diol moiety in this compound can react with aldehydes or ketones to form cyclic acetals, such as acetonides (from acetone) or benzylidene acetals (from benzaldehyde). This strategy protects both hydroxyl groups simultaneously. The formation of these five-membered rings can also conformationaly constrain the molecule, which can be advantageous in subsequent stereoselective reactions. Deprotection of acetals is typically accomplished by acid-catalyzed hydrolysis.

Interactive Table: Silylation Protecting Groups

| Protecting Group | Common Reagent | Deprotection Conditions | Key Features |

|---|---|---|---|

| TBS (tert-butyldimethylsilyl) | TBSCl, imidazole | TBAF, CSA, HF | Stable to a wide range of conditions, removable with fluoride. |

| TIPS (triisopropylsilyl) | TIPSCl, imidazole | TBAF, HF | More sterically hindered, offering different selectivity. More stable to acidic conditions than TBS. |

Esterification and Etherification Reactions of Specific Hydroxyls

Esterification: The hydroxyl groups of this compound can be converted to esters through reaction with acylating agents like acid chlorides or anhydrides in the presence of a base. Selective esterification of one hydroxyl group over the other can be challenging but may be achieved by controlling stoichiometry and reaction conditions. For example, using a limited amount of the acylating agent at low temperatures might favor the reaction at the more reactive or less sterically hindered hydroxyl group.

Etherification: Etherification, such as the Williamson ether synthesis, involves the deprotonation of a hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. rsc.org This allows for the introduction of a wide variety of alkyl or aryl groups. Selective etherification can be difficult due to the similar pKa values of the two secondary hydroxyls. However, strategies involving intramolecular reactions or the use of bulky alkylating agents can sometimes lead to selective functionalization.

Oxidative Transformations of this compound

Oxidation reactions provide a pathway to introduce carbonyl functionalities, which are versatile intermediates for further synthetic manipulations.

Controlled Oxidation to Carbonyl Derivatives (Aldehydes, Ketones)

The secondary hydroxyl groups in this compound can be oxidized to the corresponding ketones. A variety of reagents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups. Common oxidizing agents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. These reagents are generally effective for the oxidation of secondary alcohols to ketones. Selective oxidation of one hydroxyl group over the other is a significant synthetic challenge and would likely require a protecting group strategy.

Oxidative Cleavage Reactions for Shorter Chiral Fragments

The 1,2-diol unit in this compound is susceptible to oxidative cleavage. This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, leading to the formation of two smaller carbonyl-containing fragments. This can be a useful strategy for degrading the molecule into smaller, still chiral, building blocks. A common reagent for this transformation is sodium periodate (B1199274) (NaIO4). The products of this cleavage would be an aldehyde derived from the C1-C2 fragment and another aldehyde from the C3-C6 fragment, which would still contain the benzyloxy group. Copper-catalyzed oxidative cleavage has also been reported for 1,2-diols. nih.gov

Reductive Transformations of this compound

Reductive methods can be employed to modify or remove existing functional groups. A key reductive transformation for this molecule involves the cleavage of the benzyl (B1604629) ether.

The benzyloxy group in this compound serves as a protecting group for the primary hydroxyl at the C6 position. A common and mild method for the deprotection of benzyl ethers is catalytic hydrogenolysis. ambeed.comyoutube.com This reaction is typically carried out using hydrogen gas (H2) and a palladium catalyst, often on a carbon support (Pd/C). acsgcipr.org The reaction cleaves the carbon-oxygen bond of the benzyl ether, yielding the free primary alcohol and toluene (B28343) as a byproduct. youtube.commdpi.com This method is generally high-yielding and clean, making it a valuable deprotection strategy in the final stages of a synthesis. youtube.com Care must be taken if other reducible functional groups are present in the molecule. acsgcipr.org Alternative methods for benzyl ether cleavage are also available. researchgate.net

Insufficient Data to Generate Article on the Reactivity of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the reactivity and derivatization of the chemical compound this compound. Specifically, no detailed experimental data or established protocols were found for the selective reduction of its derivatized forms or its utilization in carbon-carbon bond forming reactions.

The investigation included targeted searches for scholarly articles, patents, and chemical supplier information. While general principles of diol chemistry and reactions of compounds containing benzyloxy groups are well-documented, these could not be specifically and accurately attributed to the title compound without direct evidence from research literature.

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's specified outline and content requirements. The creation of such an article would necessitate speculation beyond the available data, which would not meet the required standards of scientific accuracy and professional tone.

Further experimental research would be required to elucidate the specific reactivity and derivatization strategies for this compound to provide the detailed findings requested.

Applications of 2s,3r 6 Benzyloxy Hexane 2,3 Diol in Complex Molecule Synthesis

(2S,3R)-6-(Benzyloxy)hexane-2,3-diol as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule without the need for a resolution step, thereby transferring their stereochemical information to the final product. The utility of this compound as such a building block stems from its vicinal diol functionality and the presence of a protected primary alcohol.

In the realm of natural product synthesis, chiral diols are frequently employed to construct carbon skeletons with multiple stereocenters. The (2S,3R) configuration of the diol in the title compound could, in principle, be used to introduce this specific stereochemical motif into a target natural product. The benzyloxy group serves as a robust protecting group for the primary alcohol, which can be deprotected at a later stage of the synthesis to allow for further functionalization.

Despite the logical utility of this compound, a detailed search of the literature did not yield specific examples of natural product total syntheses where this compound was explicitly used as a starting material or a key intermediate. The synthesis of natural products often relies on a "chiral pool" approach, where readily available enantiopure compounds like amino acids or carbohydrates are used as starting materials. It is conceivable that this specific diol is not as readily accessible as other chiral building blocks, which might explain its limited use.

Table 1: Potential Natural Product Scaffolds Incorporating a (2S,3R)-dihydroxyhexyl Moiety

| Natural Product Class | Potential Incorporation of this compound |

| Polyketides | The diol could serve as a building block for the synthesis of polyketide chains with specific stereochemistry. |

| Macrolides | The hexane (B92381) backbone could be a fragment of a larger macrolide ring system. |

| Sphingolipids | The 2-amino-1,3-diol core of sphingolipids could potentially be accessed from a 2,3-diol precursor. |

Note: This table represents theoretical applications and is not based on documented syntheses using the title compound.

The stereoselective synthesis of biologically active compounds is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can have vastly different pharmacological activities. Chiral diols are crucial intermediates in the synthesis of many such compounds. The (2S,3R)-stereochemistry of the title compound could be leveraged to control the stereochemical outcome of subsequent reactions.

For instance, the diol could be converted into an epoxide, which could then undergo regioselective and stereospecific ring-opening reactions to introduce new functional groups with defined stereochemistry. The benzyloxy-protected tail provides a handle for further elaboration of the molecule.

However, as with natural product synthesis, there is a lack of specific examples in the literature of this compound being used as a key intermediate in the synthesis of named biologically active compounds. Research in this area tends to focus on more readily available or synthetically accessible chiral building blocks.

Design and Synthesis of Chiral Ligands and Catalysts Derived from this compound

Chiral diols are frequently used as precursors for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center to create a chiral environment that directs the stereochemical course of a reaction. The C2-symmetry of many chiral diols is often a desirable feature in ligand design, as it can simplify the analysis of the catalytic cycle and lead to higher enantioselectivities.

While this compound is not C2-symmetric, it could still be used to synthesize chiral ligands. For example, the diol could be converted into a chiral phosphine, phosphite, or N-heterocyclic carbene (NHC) ligand. The stereocenters on the hexane backbone would be in close proximity to the metal center, potentially influencing the enantioselectivity of the catalyzed reaction.

A thorough search of the scientific literature did not reveal any reports of chiral ligands or catalysts that have been synthesized from this compound. The development of new chiral ligands is an active area of research, but it appears that this particular diol has not yet been explored for this purpose.

Table 2: Potential Chiral Ligand Scaffolds from this compound

| Ligand Type | Potential Synthetic Transformation |

| Chiral Diphosphine | Conversion of the diol to a bis-mesylate or bis-tosylate followed by substitution with a phosphide source. |

| Chiral Phosphite | Reaction of the diol with a phosphorus trihalide or triamide. |

| Chiral N-Heterocyclic Carbene (NHC) Precursor | Conversion of the diol to a diamine, followed by cyclization to form an imidazolium or dihydroimidazolium salt. |

Note: This table represents theoretical applications and is not based on documented syntheses using the title compound.

Spectroscopic and Stereochemical Elucidation of 2s,3r 6 Benzyloxy Hexane 2,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of organic molecules. For acyclic diols like (2S,3R)-6-(benzyloxy)hexane-2,3-diol, both ¹H and ¹³C NMR provide critical data regarding the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. The relative stereochemistry (syn vs. anti) of the two hydroxyl groups in a 1,2-diol significantly influences the chemical shifts (δ) and coupling constants (J) of the protons attached to the stereogenic carbons (H-2 and H-3). In the anti diastereomer, such as the (2S,3R) or (2R,3S) isomers, the protons are often in a conformation that results in a characteristic coupling constant. Analysis of these J-values, often through techniques like Karplus correlation, can help establish the dihedral angle between H-2 and H-3, thus confirming the anti relationship.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. The chemical shifts of the carbinol carbons (C-2 and C-3) are sensitive to their stereochemical environment. Empirical rules and comparison with spectra of related known compounds can aid in the assignment of relative stereochemistry. For instance, derivatization of the diol to form an acetonide can be a powerful diagnostic tool; the ¹³C NMR chemical shifts of the acetonide's methyl groups and the ketal carbon are distinctly different for syn and anti diols. univ-lemans.fr For anti isomers, the acetonide methyl resonances typically appear in a similar range (around 24-25 ppm), whereas for syn isomers, they are more dispersed (around 19 and 30 ppm). univ-lemans.fr

| Assignment | Hypothetical ¹H NMR Data (δ, multiplicity, J in Hz) | Hypothetical ¹³C NMR Data (δ in ppm) |

|---|---|---|

| H-1 (CH₃) | ~1.2 (d, J=6.5) | ~17.0 |

| H-2 | ~3.6 (m) | ~73.0 |

| H-3 | ~3.4 (m) | ~75.0 |

| H-4 (CH₂) | ~1.6 (m) | ~30.0 |

| H-5 (CH₂) | ~1.7 (m) | ~29.0 |

| H-6 (CH₂) | ~3.5 (t, J=6.5) | ~70.0 |

| -OCH₂Ph | ~4.5 (s) | ~73.0 |

| Aromatic (-C₆H₅) | ~7.3 (m) | ~127.5, 127.7, 128.4, 138.5 |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment (e.g., HPLC, GC)

Chiral chromatography is the gold standard for assessing the purity of stereoisomers. skpharmteco.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are routinely used to separate enantiomers and diastereomers.

Diastereomeric Purity: Diastereomers, such as the (2S,3R) and (2S,3S) forms of 6-(benzyloxy)hexane-2,3-diol, have different physical properties. Consequently, they can often be separated using standard achiral chromatography (e.g., silica (B1680970) gel HPLC or GC). nih.gov The separation allows for the quantification of the diastereomeric ratio (dr) and the isolation of diastereomerically pure compounds.

Enantiomeric Purity: Enantiomers possess identical physical properties in an achiral environment and cannot be separated by standard chromatography. To determine the enantiomeric excess (ee), a chiral environment is necessary. acs.org This is achieved by using a CSP, which contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. hplc.eu Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of chiral alcohols and diols. hplc.eu The integration of the peak areas for the two enantiomers allows for the precise calculation of the enantiomeric excess.

| Parameter | Typical HPLC Conditions for Diol Separation |

|---|---|

| Technique | Chiral HPLC |

| Column | Cellulose or Amylose-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | Hexane (B92381)/Isopropanol or Hexane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (if a chromophore is present) or Refractive Index (RI) |

| Purpose | Determination of enantiomeric excess (ee) |

Mosher's Ester Method for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, determining the absolute configuration requires a method that can differentiate between enantiomers. The Mosher's ester method is a powerful NMR-based technique for assigning the absolute configuration of chiral secondary alcohols. matilda.science

The method involves the derivatization of the diol with both enantiomers of a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric bis-MTPA esters. researchgate.netstackexchange.com Because these esters are diastereomers, their NMR spectra are non-identical. acs.orgresearchgate.net

The key to the analysis is the anisotropic effect of the MTPA phenyl group, which shields or deshields nearby protons in a predictable manner depending on the absolute configuration of the alcohol center. stackexchange.com By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, a difference in chemical shifts (Δδ = δS - δR) is calculated for protons on either side of the newly formed ester linkage. A consistent pattern of positive Δδ values for protons on one side of the molecule and negative values on the other allows for the unambiguous assignment of the absolute configuration at C-2 and C-3. nih.govresearchgate.net

Optical Rotation Analysis for Chiral Purity Evaluation

Optical rotation is a fundamental physical property of chiral substances that measures the extent to which a compound rotates the plane of polarized light. protheragen.ai The measurement is performed using a polarimeter, and the result is expressed as the specific rotation [α]. This value is dependent on the concentration, solvent, path length, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm).

For a pure enantiomer, the specific rotation is a constant physical characteristic. Its enantiomer will rotate light by the exact same magnitude but in the opposite direction. A racemic mixture (a 50:50 mix of enantiomers) will exhibit no optical rotation. libretexts.org

Optical rotation is a rapid and valuable tool for assessing the chiral purity or enantiomeric excess (ee) of a sample. protheragen.ai If the specific rotation of the pure enantiomer is known, the ee of a synthesized sample can be calculated using the following formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]pure) × 100

While this method is fast, it is less accurate than chiral chromatography because the measured rotation can be affected by trace impurities, whether they are chiral or not. skpharmteco.comprotheragen.ai Therefore, it is often used as a quick check of enantiopurity, which is then confirmed by a more robust method like chiral HPLC or GC.

Computational and Theoretical Investigations of 2s,3r 6 Benzyloxy Hexane 2,3 Diol

Density Functional Theory (DFT) Studies on Conformation and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For (2S,3R)-6-(Benzyloxy)hexane-2,3-diol, DFT studies would be instrumental in determining its most stable three-dimensional conformations. By calculating the potential energy surface, researchers can identify low-energy conformers and the rotational barriers between them. This information is critical, as the conformation of the molecule can significantly influence its physical properties and biological activity.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are fundamental to understanding the molecule's reactivity, with the HOMO and LUMO energies correlating to its ability to donate and accept electrons, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Data not available | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Data not available | Indicates chemical reactivity and electronic excitation energy. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from DFT studies. No published data is currently available for this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While DFT can identify stable conformations, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, offering a dynamic picture of conformational flexibility. For this compound, MD simulations could reveal how the molecule explores its conformational space in different environments, such as in a vacuum or in various solvents.

These simulations are particularly valuable for understanding the stability of different conformers and the timescales of transitions between them. By analyzing the trajectory of the simulation, one can identify persistent intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain structures. This dynamic understanding is crucial for interpreting experimental data and for predicting how the molecule will behave in a complex biological system.

Docking Studies to Elucidate Substrate-Enzyme or Substrate-Catalyst Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be essential for investigating its potential interactions with biological targets, such as enzymes, or with synthetic catalysts.

By computationally placing the molecule into the active site of a protein, docking algorithms can predict the binding mode and estimate the binding affinity. These predictions are guided by scoring functions that evaluate the steric and electrostatic complementarity between the ligand and the target. Such studies are fundamental in the early stages of drug discovery and in understanding the mechanisms of enzyme inhibition or catalysis. The absence of such studies for this compound represents a significant gap in understanding its potential biological roles.

Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational methods are also employed to predict spectroscopic properties, which can be invaluable for identifying and characterizing molecules. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, its Infrared (IR) vibrational frequencies, and its Ultraviolet-Visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimental data can confirm the molecule's structure and stereochemistry.

Furthermore, computational chemistry can be used to explore potential reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. This is crucial for optimizing synthetic procedures and for understanding the molecule's metabolic fate in a biological system.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Future Research Directions and Synthetic Innovations for 2s,3r 6 Benzyloxy Hexane 2,3 Diol

Development of More Efficient and Sustainable Synthetic Routes

The efficient and stereocontrolled synthesis of (2S,3R)-6-(Benzyloxy)hexane-2,3-diol is paramount for its broader application. Current strategies largely rely on established methods for asymmetric dihydroxylation of alkenes, with significant opportunities for improvement in terms of efficiency and sustainability.

A primary and highly effective method for accessing this chiral diol is the Sharpless Asymmetric Dihydroxylation (SAD) of the corresponding alkene precursor, (E)-6-(benzyloxy)-2-hexene. This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The choice of the cinchona alkaloid-derived ligand, either AD-mix-α or AD-mix-β, dictates the facial selectivity of the dihydroxylation, allowing for precise control over the stereochemical outcome. For the synthesis of the (2S,3R) isomer from an (E)-alkene, the use of AD-mix-α, which contains the (DHQ)₂PHAL ligand, would be the appropriate choice.

Enzymatic and chemoenzymatic approaches also present a compelling direction for future synthetic innovations. Biocatalytic dihydroxylation, employing enzymes such as toluene (B28343) dioxygenases, could offer an environmentally benign alternative to heavy metal-based catalysts. These enzymatic systems often operate under mild reaction conditions in aqueous media and can exhibit exquisite stereoselectivity. The development of engineered enzymes with tailored substrate specificity for long-chain functionalized alkenes like (E)-6-(Benzyloxy)-2-hexene could provide a highly efficient and sustainable route to this compound.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Precursor | Key Reagents | Advantages | Challenges for Future Research |

| Sharpless Asymmetric Dihydroxylation | (E)-6-(Benzyloxy)-2-hexene | OsO₄ (cat.), AD-mix-α | High enantioselectivity, well-established methodology. | Catalyst toxicity and cost, waste generation from co-oxidants. |

| Enzymatic Dihydroxylation | (E)-6-(Benzyloxy)-2-hexene | Dioxygenase enzymes | Environmentally friendly, mild reaction conditions. | Substrate specificity, enzyme stability and availability. |

| Chemoenzymatic Synthesis | Various | Enzymes and chemical reagents | Combines the advantages of both enzymatic and chemical synthesis. | Process optimization and integration of multiple steps. |

Exploration of Novel Reactivity Manifolds and Unprecedented Transformations

The two hydroxyl groups and the benzyl (B1604629) ether moiety in this compound provide multiple sites for chemical modification, opening up a wide range of possibilities for its use in organic synthesis. Future research will undoubtedly focus on leveraging this functionality to explore novel reaction pathways and generate unprecedented molecular structures.

The vicinal diol functionality is a versatile handle for a variety of transformations. It can be readily converted into cyclic acetals or ketals, which not only serve as protecting groups but can also direct the stereochemical outcome of subsequent reactions on the carbon backbone. Furthermore, selective oxidation of one of the hydroxyl groups could lead to valuable chiral α-hydroxy ketones, which are key intermediates in the synthesis of many natural products and pharmaceuticals.

The benzyl ether provides a stable protecting group for the primary alcohol, which can be selectively removed under reductive conditions at a later stage in a synthetic sequence. This orthogonal protecting group strategy is crucial for the regioselective manipulation of the different hydroxyl groups within the molecule.

Future investigations could explore the use of this compound in transition metal-catalyzed reactions. For example, the diol could serve as a chiral ligand for asymmetric catalysis, or it could undergo catalytic C-H activation to introduce new functional groups. The development of novel transformations that exploit the unique stereoelectronic properties of this molecule could lead to the discovery of new reaction manifolds and the efficient synthesis of previously inaccessible compounds.

Broader Applications in Complex Chemical Structure Construction and Materials Science

The true value of this compound lies in its potential as a chiral building block for the synthesis of complex and biologically active molecules, as well as for the creation of novel materials with tailored properties.

In the realm of natural product synthesis, this diol could serve as a key fragment for the construction of polyketides, macrolides, and other compounds that feature stereochemically rich carbon chains. The defined stereochemistry at the C2 and C3 positions can be transferred to the target molecule, reducing the need for lengthy and often low-yielding chiral resolution steps. The synthesis of analogs of the longhorn beetle sex pheromone, (2S,3R)-2,3-hexanediol, with modifications at the 6-position, could be readily achieved using this benzyloxy-protected precursor, enabling studies on structure-activity relationships.

In materials science, chiral diols are increasingly being investigated as monomers for the synthesis of biodegradable and biocompatible polymers. The incorporation of this compound into polyester (B1180765) or polyurethane backbones could impart unique properties to the resulting materials, such as improved thermal stability, specific optical activity, and tailored degradation profiles. The benzyloxy group offers a site for further functionalization, allowing for the attachment of other molecules to the polymer chain, which could be useful for applications in drug delivery or as advanced functional materials. The development of chiral liquid crystals and coordination polymers based on this diol also represents an exciting avenue for future research.

As synthetic routes to this compound become more efficient and our understanding of its reactivity deepens, its application in both academic and industrial research is set to expand significantly, cementing its role as a valuable and versatile chiral building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2S,3R)-6-(Benzyloxy)hexane-2,3-diol with high enantiomeric purity?

- Methodology : Start with a stereoselective dihydroxylation of a hexene precursor using Sharpless asymmetric conditions or enzymatic catalysis to establish the (2S,3R) configuration. Introduce the benzyloxy group via nucleophilic substitution (e.g., NaH/benzyl bromide in THF), ensuring regioselectivity at the C6 position . Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) and confirm stereochemistry via -NMR coupling constants and chiral HPLC analysis .

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

- Methodology : Use -NMR and NOESY experiments to analyze spatial proximity of protons. Compare experimental optical rotation values with literature data for (2S,3R) diastereomers. Advanced techniques like X-ray crystallography or Mosher ester derivatization provide definitive confirmation .

Q. What purification strategies are effective for isolating this compound from diastereomeric mixtures?

- Methodology : Employ chiral stationary-phase chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Alternatively, fractional crystallization using ethanol/water mixtures can separate diastereomers based on solubility differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments observed during synthetic optimization?

- Methodology : Perform kinetic studies to monitor reaction intermediates via -NMR or LC-MS. If epimerization is suspected (e.g., under acidic/basic conditions), use low-temperature reactions or protective groups (e.g., silyl ethers) to stabilize the desired configuration . Cross-validate results with computational models (DFT calculations) to predict thermodynamic stability of stereoisomers .

Q. What strategies enhance diastereoselectivity in the synthesis of benzyloxy-protected diol derivatives?

- Methodology : Utilize substrate-controlled induction by pre-forming a rigid cyclic intermediate (e.g., lactone or boronate ester) to restrict conformational flexibility. For example, a tin-mediated radical cyclization (AIBN/BuSnH) can enforce stereochemical control during C–O bond formation .

Q. How does the benzyloxy group influence the reactivity of this compound in multi-step syntheses?

- Methodology : The benzyl group acts as a protecting agent for the hydroxyl moiety, enabling selective functionalization at other positions. For instance, it can be selectively removed via hydrogenolysis (Pd/C, H) without affecting adjacent stereocenters. Monitor deprotection efficiency via TLC or -NMR if fluorinated analogs are used .

Q. What analytical challenges arise when characterizing degradation products of this compound under oxidative conditions?

- Methodology : Use high-resolution mass spectrometry (HRMS) to identify oxidation byproducts (e.g., ketones or carboxylic acids). Couple with - HSQC NMR to map structural changes. Stabilize reactive intermediates by conducting experiments under inert atmospheres .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental NMR data for diol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.